![molecular formula C14H13N3O B14242075 Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-02-5](/img/structure/B14242075.png)
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is a complex organic compound that features a pyrimidine ring substituted with a phenylethynyl group and an ethanol moiety
Vorbereitungsmethoden
The synthesis of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a phenylacetylene derivative is coupled with a halogenated pyrimidine under palladium catalysis. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenylethynyl group.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- can be compared with other similar compounds, such as:
Phenylethynyl-substituted pyrimidines: These compounds share the phenylethynyl group but may differ in other substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring, which can affect their reactivity and applications
Eigenschaften
CAS-Nummer |
393856-02-5 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H13N3O/c18-9-8-16-14-13(10-15-11-17-14)7-6-12-4-2-1-3-5-12/h1-5,10-11,18H,8-9H2,(H,15,16,17) |
InChI-Schlüssel |
NLQWRVVFRBUKMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


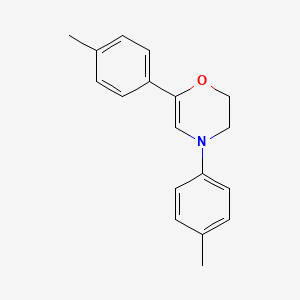
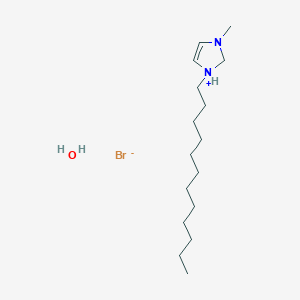

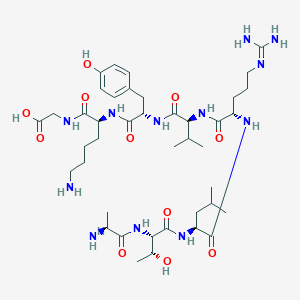
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
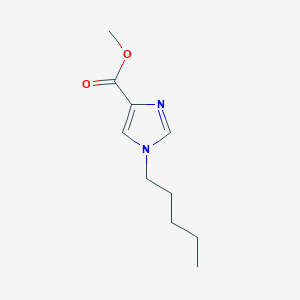
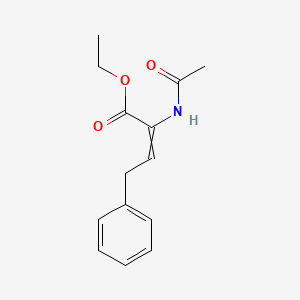
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
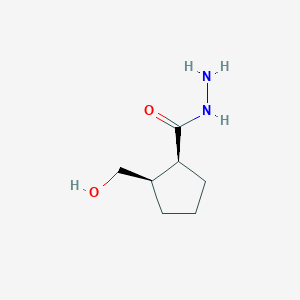
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
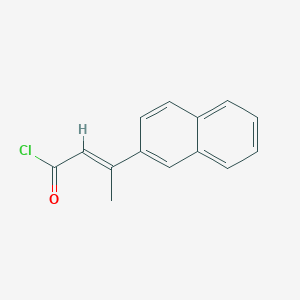
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
